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Compound of Interest

Compound Name: 1-Nitrosopiperidin-2-one
CAS No.: 50550-65-7
Cat. No.: B3352708
Get Quote
. J

Application Note: High-Sensitivity Quantification of 1-Nitrosopiperidin-2-one (NDSRI) in
Pharmaceutical Matrices

Executive Summary

The detection of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidinone or N-
nitroso-o-valerolactam) has become a critical compliance requirement for drug products
containing piperidinone moieties. Classified as a Nitrosamine Drug Substance Related Impurity
(NDSRI), this compound presents unique analytical challenges due to its polarity and potential
for in-source fragmentation.

This guide provides a rigorous, self-validating protocol for the detection of 1-Nitrosopiperidin-
2-one at trace levels (ng/mL), aligned with USP <1469> and FDA/EMA control strategies. It
prioritizes LC-MS/MS (Triple Quadrupole) using Atmospheric Pressure Chemical lonization
(APCI) or Electrospray lonization (ESI), emphasizing the mitigation of false negatives caused
by thermal instability.

Strategic Framework & Regulatory Context
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The "Cohort of Concern" & CPCA

Under the Carcinogenic Potency Categorization Approach (CPCA), 1-Nitrosopiperidin-2-one

is evaluated based on its

-hydrogen count and activating/deactivating features. Unlike simple dialkyl nitrosamines (e.g.,
NDMA), the lactam carbonyl group at position 2 deactivates the

-carbons, potentially lowering its carcinogenic potency score compared to N-nitrosopiperidine
(NPIP). However, regulatory limits often default to 18 ng/day or 96 ng/day absent compound-
specific toxicology data.

Chemical Profile

Analyte: 1-Nitrosopiperidin-2-one
CAS: 23326-33-2

MW: 128.13 g/mol

Precursor lon

:129.14

Solubility: Highly soluble in water and polar organic solvents (MeOH, ACN).

Critical Risk:In-Source Fragmentation. The N-NO bond is labile. Excessive ionization energy
can cleave the NO group (-30 Da) before the quadrupole, reducing sensitivity.

Analytical Workflow Visualization

The following diagram outlines the decision logic for method selection, ensuring the chosen

path matches the matrix complexity.
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Start: 1-Nitrosopiperidin-2-one Analysis
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Figure 1: Decision tree for selecting sample preparation and ionization modes based on drug
matrix complexity.
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Detailed Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid
Extraction)

Rationale: Direct injection often leads to ion suppression for trace impurities. LLE with
Dichloromethane (DCM) is preferred for extracting nitrosamines while leaving polar excipients
behind.

Reagents:

LC-MS Grade Methanol (MeOH) & Water.[1]

Dichloromethane (DCM) (Stabilized).

Formic Acid (FA).

Internal Standard (1S): 1-Nitrosopiperidin-2-one-d4 (if unavailable, use NDMA-d6 or N-
Nitrosopiperidine-d10 as a surrogate).

Step-by-Step Procedure:

Stock Preparation: Dissolve 10 mg of Reference Standard in 10 mL MeOH (1 mg/mL). Dilute
to working range (1-100 ng/mL).

o Sample Weighing: Weigh accurately powdered drug product equivalent to maximum daily
dose (or 100 mg API) into a 15 mL centrifuge tube.

e Dissolution: Add 2.0 mL of Water:MeOH (90:10 v/v). Vortex for 5 mins until fully dispersed.
» Extraction: Add 5.0 mL of Dichloromethane.

o Agitation: Shake mechanically for 10 mins. Centrifuge at 4000 rpm for 10 mins at 5°C.

e Phase Separation: Collect the bottom organic layer (DCM) into a clean glass tube.

o Concentration: Evaporate DCM to dryness under a gentle stream of Nitrogen at ambient
temperature (Do not heat >30°C to prevent analyte degradation).
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» Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (90:10). Vortex and filter
through 0.2 um PTFE filter into an amber LC vial.

Protocol B: LC-MS/MS Instrumentation & Parameters

Rationale: The HSS T3 column is selected for its superior retention of polar compounds
compared to standard C18. APCI is recommended if matrix effects in ESI are >20%.

Chromatographic Conditions (UHPLC):

Parameter Setting

Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 um)

Column _
or equiv.
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 5-10 L
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol

Gradient Program:

0.0 min: 5% B (Hold for 1.0 min to elute salts)

5.0 min: Ramp to 95% B

7.0 min: Hold at 95% B (Wash)

7.1 min: Return to 5% B

10.0 min: Re-equilibrate

Mass Spectrometry Parameters (QgQ):
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Parameter Setting Notes

lonization APCI+ (Preferred) or ESI+ APCI reduces ion suppression.

Critical: Keep ESI temp low to

Source Temp 350°C (APCI) / 150°C (ESI) )

prevent in-source NO loss.
Capillary Voltage 3.0 kv
Collision Gas Argon

MRM Transitions (Precursor: 129.1 Da):

LA E Collision Energy .
Type Mechanism

) (eV)

129.1 Loss of NO (-30 Da).
Quantifier 10-15 Characteristic of

99.1 nitrosamines.

1291 N Ring cleavage / Loss
Quialifier 20-25

711 of CO + NO.

1291 - Further fragmentation
Qualifier 30 o

55.1 of piperidine ring.

Note: The transition 129 -> 99 is specific but common to N-nitroso compounds. Ensure
chromatographic separation from other potential isobaric impurities.

Critical Control Points & Troubleshooting
In-Source Fragmentation (The "Ghost" Loss)

A common failure mode in NDSRI analysis is the thermal degradation of the N-N=0O bond in the

ion source.

» Symptom: Low sensitivity for parent ion (129), high background noise at
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99.

o Fix: Perform a "Source Temperature Ramp" study. Inject a standard at temperatures from
100°C to 400°C. Select the temperature yielding the highest signal-to-noise ratio for the
precursor (129), not just the fragment.

Diverter Valve Strategy

To maintain instrument cleanliness:
e 0.0 - 1.5 min: Divert to Waste (Salts/Polar excipients).
e 1.5-6.0 min: Divert to MS (Analyte elution window).
e 6.0 - 10.0 min: Divert to Waste (Wash).
Linearity & LOQ
e Target LOQ: 0.5 ng/mL (equivalent to ~0.03 ppm in drug substance).
e Linearity:
over range 1.0 — 100 ng/mL.

e Accuracy: Recovery 80-120% at LOQ level.
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Disclaimer: This protocol is intended for research and development purposes. All methods must
be validated according to ICH Q2(R1) or Q2(R2) guidelines before use in GMP environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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